molecular formula C14H11NO5 B6401822 5-Methoxy-3-(3-nitrophenyl)benzoic acid, 95% CAS No. 1261899-85-7

5-Methoxy-3-(3-nitrophenyl)benzoic acid, 95%

Cat. No. B6401822
CAS RN: 1261899-85-7
M. Wt: 273.24 g/mol
InChI Key: NOLULFDVESLMJJ-UHFFFAOYSA-N
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Description

5-Methoxy-3-(3-nitrophenyl)benzoic acid, 95% (5-M-3-NPB) is an organic compound with a molecular formula of C11H9NO4. It is a white, crystalline solid that is soluble in organic solvents and has a melting point of 143-145°C. 5-M-3-NPB has a wide range of applications in scientific research and is commonly used in organic synthesis. It is a useful reagent for the preparation of a variety of organic compounds and has been used in the synthesis of pharmaceuticals, agrochemicals, and other organic materials.

Scientific Research Applications

5-Methoxy-3-(3-nitrophenyl)benzoic acid, 95% has a wide range of applications in scientific research. It has been used as a reagent for the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and other materials. It is also used as a catalyst in organic reactions and as a scavenger for aldehydes and ketones. In addition, 5-Methoxy-3-(3-nitrophenyl)benzoic acid, 95% has been used in the synthesis of fluorescent probes for imaging and sensing applications.

Mechanism of Action

5-Methoxy-3-(3-nitrophenyl)benzoic acid, 95% acts as an acid catalyst in organic reactions. It is able to activate the reactants, allowing them to react more efficiently and quickly. The nitro group of the compound is able to donate electrons to the reactants, which helps to facilitate the reaction.
Biochemical and Physiological Effects
5-Methoxy-3-(3-nitrophenyl)benzoic acid, 95% has no known biochemical or physiological effects. It is a non-toxic compound that has not been found to be harmful to humans or animals.

Advantages and Limitations for Lab Experiments

5-Methoxy-3-(3-nitrophenyl)benzoic acid, 95% has several advantages for use in laboratory experiments. It is a stable compound that is easy to handle and store. It is also a non-toxic and non-irritating compound, making it safe to use in laboratory settings. However, it is also important to note that 5-Methoxy-3-(3-nitrophenyl)benzoic acid, 95% can be sensitive to light and air, so it should be stored in a cool, dark place.

Future Directions

There are several potential future directions for the use of 5-Methoxy-3-(3-nitrophenyl)benzoic acid, 95% in scientific research. It could be used in the synthesis of new organic compounds, such as agrochemicals, pharmaceuticals, and other materials. It could also be used as a catalyst in organic reactions, as a scavenger for aldehydes and ketones, or as a fluorescent probe for imaging and sensing applications. In addition, 5-Methoxy-3-(3-nitrophenyl)benzoic acid, 95% could be used in the development of new materials, such as polymers, nanomaterials, and other materials.

Synthesis Methods

5-Methoxy-3-(3-nitrophenyl)benzoic acid, 95% can be synthesized through a two-step process. First, the nitrobenzene is reacted with a base such as sodium hydroxide to produce the nitrobenzoic acid. The nitrobenzoic acid is then reacted with 5-methoxybenzaldehyde to produce 5-Methoxy-3-(3-nitrophenyl)benzoic acid, 95%. This method is efficient and produces a high yield of the desired product.

properties

IUPAC Name

3-methoxy-5-(3-nitrophenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO5/c1-20-13-7-10(5-11(8-13)14(16)17)9-3-2-4-12(6-9)15(18)19/h2-8H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOLULFDVESLMJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)O)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30690054
Record name 5-Methoxy-3'-nitro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30690054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261899-85-7
Record name 5-Methoxy-3'-nitro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30690054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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